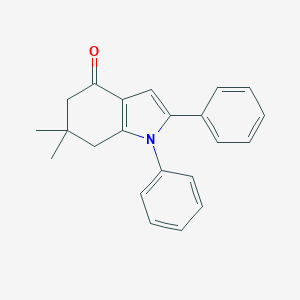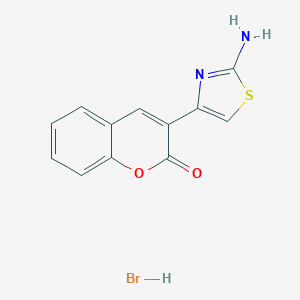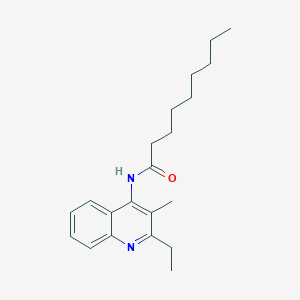
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one is a chemical compound with the molecular formula C22H21NO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4-ones involves a two-step process. This process includes a three-component reaction of phenacyl bromide, dimedone, and various anilines in the presence of K in water-ethanol (1:1) under reflux conditions .Molecular Structure Analysis
The molecular structure of 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one has been investigated in several studies . The structure is determined by X-ray crystallography and the impact of substitutions on the geometry of the imidazole units is also studied .Chemical Reactions Analysis
The chemical reactions involving 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one are complex and involve multiple steps. The product of these reactions is often used in further chemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one include its molecular weight and structure . More detailed properties are not available in the retrieved papers.科学的研究の応用
Photochemical Properties and Synthesis
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one and related compounds have been explored for their photochemical properties and synthetic applications. The study by Kravchenko et al. (2018) focuses on the transformations of S-substituted derivatives under specific conditions, leading to novel compounds with potential photochemical applications. This research outlines the formation of complex molecular structures through reactions with benzoquinones, followed by photochemical transformations involving singlet oxygen under UV irradiation, revealing significant data on absorption and fluorescence properties (Kravchenko et al., 2018).
Applications in Dye-Sensitized Solar Cells (DSCs)
Another domain of application for structurally related compounds is in dye-sensitized solar cells (DSCs). The work by Constable et al. (2009) describes the synthesis of copper(I) complexes with ligands derived from 6,6'-disubstituted-2,2'-bipyridine, including carboxylic acid substituents for use in copper-based DSCs. This study provides insights into the potential of these compounds in renewable energy technologies, showcasing the role of classical and non-classical hydrogen bonding and pi-stacking interactions in determining the solid-state packing of these structures and their preliminary applications in DSCs (Constable et al., 2009).
Molecular Structure Analysis
The structural analysis of compounds related to 6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one is essential for understanding their chemical behavior and potential applications. Venkateswaramoorthi et al. (2012) conducted a comprehensive study involving the synthesis, spectral characterization, and single-crystal X-ray diffraction analysis of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives. This research highlights the significance of understanding molecular conformations, in this case, the boat–chair conformation, and their implications for chemical reactivity and potential applications (Venkateswaramoorthi et al., 2012).
Synthesis and Antimicrobial Activity
Additionally, the synthesis and potential biological applications of compounds within this chemical class have been explored. Nural et al. (2018) investigated a novel bicyclic thiohydantoin fused to pyrrolidine compound for its structural characteristics, acid dissociation constants, and antimicrobial activity. This study underscores the importance of detailed chemical analysis for the development of compounds with potential therapeutic applications, highlighting the antimicrobial activity against various bacterial and mycobacterial strains (Nural et al., 2018).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a range of biological activities . More research would be required to identify the specific pathways affected by this compound.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and more
特性
IUPAC Name |
6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-22(2)14-20-18(21(24)15-22)13-19(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSSMCPKNVMYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376873.png)
![1-[5-Hydroxy-2-methyl-1-(p-tolyl)-3-indolyl]ethanone](/img/structure/B376874.png)
![bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex](/img/structure/B376875.png)
![2-amino-1-(2-ethoxy-2-oxoethyl)-3-{[(5-nitro-2-furyl)methylene]amino}-3H-benzimidazol-1-ium](/img/structure/B376876.png)
![1-[5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376877.png)
![4-(4-Bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]nicotinonitrile](/img/structure/B376880.png)
![1,3-bis[(E)-2-phenylethenyl]benzene](/img/structure/B376881.png)
![2-[(E)-2-Phenylethenyl]naphthalene](/img/structure/B376882.png)

![2-[2-(1-Prop-2-enylpyridin-4-ylidene)ethylidene]propanedinitrile](/img/structure/B376889.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)nonanamide](/img/structure/B376893.png)
![2,2,2-trichloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B376894.png)
![N-(4-nitrobenzylidene)-4-{4-[(4-nitrobenzylidene)amino]phenoxy}aniline](/img/structure/B376896.png)